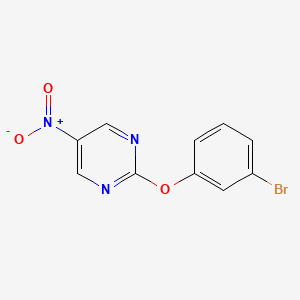
2-(3-Bromophenoxy)-5-nitropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenoxy)-5-nitropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a bromophenoxy group at the second position and a nitro group at the fifth position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-5-nitropyrimidine typically involves the reaction of 3-bromophenol with 5-nitropyrimidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-bromophenol reacts with 5-nitropyrimidine in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenoxy)-5-nitropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions, where the phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.
Reduction Reactions: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride (NaBH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by other functional groups.
Reduction Reactions: The major product is the corresponding amino derivative.
Oxidation Reactions: Oxidized products such as quinones or other oxidized phenoxy derivatives are formed.
Aplicaciones Científicas De Investigación
2-(3-Bromophenoxy)-5-nitropyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenoxy)-5-nitropyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromophenoxy group can also participate in interactions with proteins and enzymes, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenoxy)-5-nitropyrimidine: Similar structure but with the bromine atom at the fourth position.
2-(3-Chlorophenoxy)-5-nitropyrimidine: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromophenoxy)-4-nitropyrimidine: Similar structure but with the nitro group at the fourth position.
Uniqueness
2-(3-Bromophenoxy)-5-nitropyrimidine is unique due to the specific positioning of the bromophenoxy and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C10H6BrN3O3 |
|---|---|
Peso molecular |
296.08 g/mol |
Nombre IUPAC |
2-(3-bromophenoxy)-5-nitropyrimidine |
InChI |
InChI=1S/C10H6BrN3O3/c11-7-2-1-3-9(4-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H |
Clave InChI |
LYKUIDWPGKFLLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)OC2=NC=C(C=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


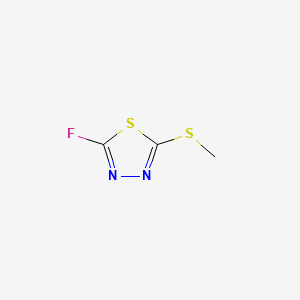
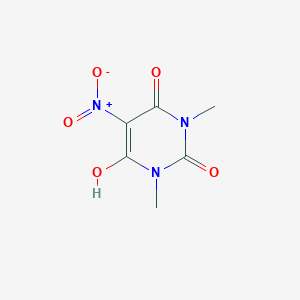

![Acetamide, 2,2-dichloro-N-[ss-hydroxy-a-(hydroxymethyl)-o-nitrophenethyl]-, D-threo; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol](/img/structure/B13837223.png)


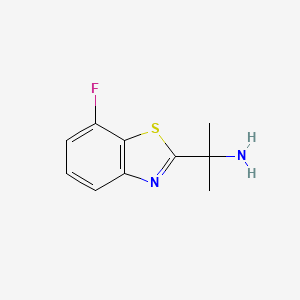
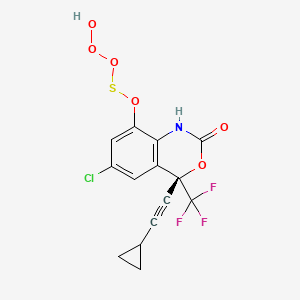

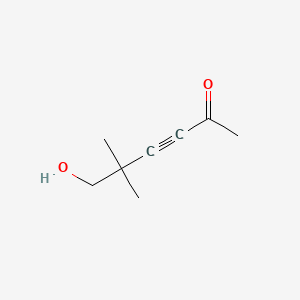
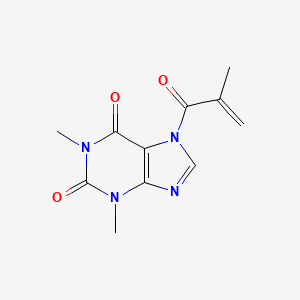
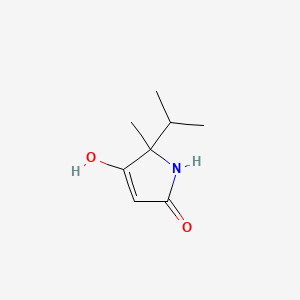
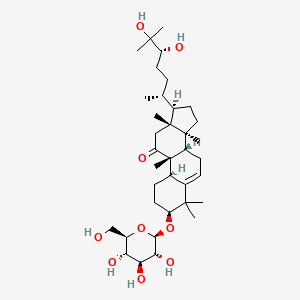
![3-Azabicyclo[3.3.1]nonane, 3-isopropyl-](/img/structure/B13837268.png)
